molecular formula C16H18N2O2 B5803164 N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5803164
M. Wt: 270.33 g/mol
InChI Key: JHGKWBPXOJCJNR-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic isoxazole carboxamide derivative. The compound’s core structure includes a 1,2-oxazole ring substituted with a methyl group at position 5, a phenyl group at position 3, and a cyclopentylamide group at position 2. This substitution pattern is critical for interactions with biological targets, as seen in structurally related analogs .

Properties

IUPAC Name

N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-14(16(19)17-13-9-5-6-10-13)15(18-20-11)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGKWBPXOJCJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with phenylacetic acid derivatives, followed by cyclization with hydroxylamine to form the oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Halogenated Derivatives

Compounds like N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate and N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate () demonstrate that halogenation at the phenylamide group enhances crystallinity and stability.

Polar vs. Nonpolar Substituents

  • 3-ethyl-5-methyl-N-(2,3,4-trifluorophenyl)-1,2-oxazole-4-carboxamide () combines trifluorophenyl and ethyl groups, balancing lipophilicity (predicted logP ~2.8) and metabolic resistance due to fluorine atoms .

Key Research Findings and Trends

Immunomodulatory Activity: MO5 () and related compounds highlight the importance of the 4-carboxamide substituent in modulating immune responses.

Structural Flexibility : Substituents at position 3 (e.g., phenyl, chlorophenyl) influence aromatic stacking interactions, while position 4 amide groups (e.g., cyclopentyl, benzyl) dictate solubility and target selectivity .

Synthetic Accessibility : Many analogs (e.g., ) are synthesized via modular routes, enabling rapid diversification for structure-activity relationship (SAR) studies.

Q & A

Q. What are the recommended synthetic strategies for N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of precursors (e.g., β-ketoamides with hydroxylamine) followed by functional group modifications. Key steps:
  • Oxazole Ring Formation : Use hydroxylamine hydrochloride in ethanol/water under reflux (60–80°C) to form the oxazole core .
  • Carboxamide Introduction : React the oxazole intermediate with cyclopentylamine using coupling agents like EDCI/HOBt in DMF at room temperature .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
  • Table 1 : Comparison of Reaction Conditions for Oxazole Derivatives
StepReagents/ConditionsYield RangeKey Reference
Oxazole FormationNH₂OH·HCl, EtOH/H₂O, 80°C, 6h60–75%
Amide CouplingEDCI, HOBt, DMF, RT, 12h50–65%

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Crystallography : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) resolves the oxazole ring conformation and substituent orientations .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm cyclopentyl, phenyl, and methyl group positions (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) .
  • HRMS : Confirm molecular formula (e.g., C₂₀H₂₃N₂O₂ requires m/z 335.1754) .
  • LogP Determination : Use reverse-phase HPLC to estimate hydrophobicity .

Advanced Research Questions

Q. What experimental approaches are used to investigate structure-activity relationships (SAR) for oxazole carboxamides in biological systems?

  • Methodological Answer :
  • Analog Synthesis : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric effects .
  • Biological Assays :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ATPase assays (IC₅₀ determination) .
  • Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. How can researchers address discrepancies in reported biological activities of structurally similar oxazole carboxamides?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Meta-Analysis : Compare published IC₅₀ values while controlling for variables:
  • Buffer Conditions : pH, ionic strength, and co-solvents (e.g., DMSO ≤1%) .
  • Cell Lines : Use isogenic models to minimize genetic variability .
  • Structural Reanalysis : Re-examine crystallographic data (e.g., CCDC entries) to confirm substituent geometries .

Data Analysis & Contradiction Resolution

Q. What strategies mitigate contradictions in synthetic yields or purity across studies?

  • Methodological Answer :
  • Purity Assessment : Standardize analytical methods (e.g., HPLC with UV/ELSD detection) and report impurities (e.g., residual solvents via GC-MS) .
  • Yield Optimization : Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .
  • Reproducibility : Share detailed protocols via platforms like Zenodo or protocols.io .

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